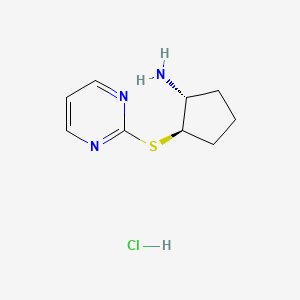
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride is a chemical compound that belongs to the class of cyclopentanamine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentanamine Core: The cyclopentanamine core can be synthesized through a series of reactions starting from cyclopentanone. This may involve reductive amination or other amine-forming reactions.
Introduction of the Pyrimidin-2-ylthio Group: The pyrimidin-2-ylthio group can be introduced through nucleophilic substitution reactions. This step may involve the reaction of a pyrimidine derivative with a suitable thiol reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidin-2-ylthio group to a pyrimidin-2-yl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanamine Derivatives: Other compounds in this class may include various substituted cyclopentanamines.
Pyrimidinylthio Compounds: Compounds with similar pyrimidinylthio groups may exhibit comparable chemical properties.
Uniqueness
The uniqueness of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride lies in its specific combination of the cyclopentanamine core and the pyrimidin-2-ylthio group, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
1245649-62-0 |
|---|---|
Formule moléculaire |
C9H14ClN3S |
Poids moléculaire |
231.75 g/mol |
Nom IUPAC |
(1R,2R)-2-pyrimidin-2-ylsulfanylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9;/h2,5-8H,1,3-4,10H2;1H/t7-,8-;/m1./s1 |
Clé InChI |
WIGOMJNPHUTQIO-SCLLHFNJSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)SC2=NC=CC=N2)N.Cl |
SMILES canonique |
C1CC(C(C1)SC2=NC=CC=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



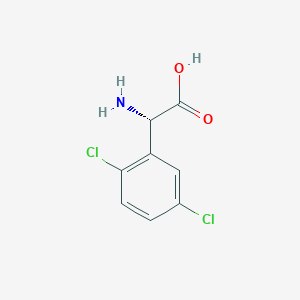
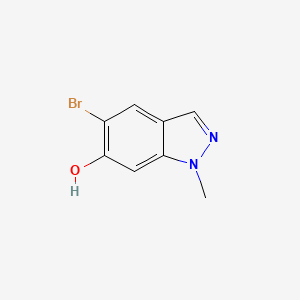
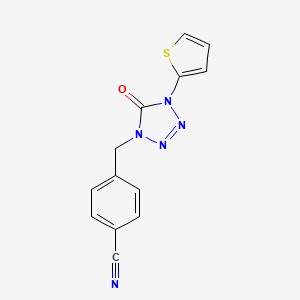


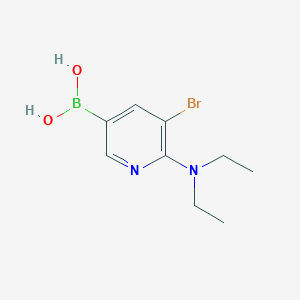

![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
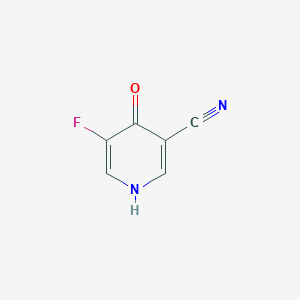

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
